![molecular formula C8H8O2 B14511803 Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione CAS No. 62702-77-6](/img/structure/B14511803.png)
Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[420]oct-1(6)-ene-2,3-dione is an organic compound with a unique bicyclic structure It is characterized by its two fused rings, which include a four-membered ring and a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione typically involves the use of rhodium(I) complexes as catalysts. One common method includes the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . This process is facilitated by a flexible NHC-based pincer ligand that interconverts between coordination modes to meet the mechanistic demands of the transformations.
Industrial Production Methods
Industrial production methods for Bicyclo[42 the use of tandem catalysis and one-pot procedures are promising approaches for scaling up the synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen gas for reduction, various oxidizing agents for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce more saturated bicyclic compounds .
Applications De Recherche Scientifique
Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is investigated for its use in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione involves its interaction with molecular targets through its bicyclic structure. The compound can undergo ring-opening reactions, which are facilitated by its strained ring system. These reactions can lead to the formation of various intermediates that interact with different molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]oct-1-ene: This compound has a similar bicyclic structure but lacks the dione functionality.
Bicyclo[4.2.0]oct-1(6)-ene-7-carboxamide: This compound has an amide group instead of the dione functionality.
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamide: Another similar compound with a carboxamide group.
Uniqueness
Bicyclo[42The presence of the dione group allows for specific interactions and reactions that are not possible with other similar bicyclic compounds .
Propriétés
Numéro CAS |
62702-77-6 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
bicyclo[4.2.0]oct-1(6)-ene-2,3-dione |
InChI |
InChI=1S/C8H8O2/c9-7-4-2-5-1-3-6(5)8(7)10/h1-4H2 |
Clé InChI |
UYVPSSYCRFDLLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C1CCC(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


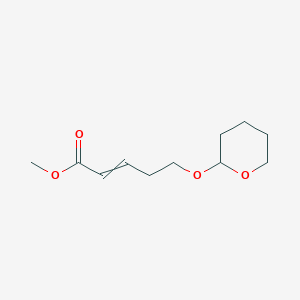
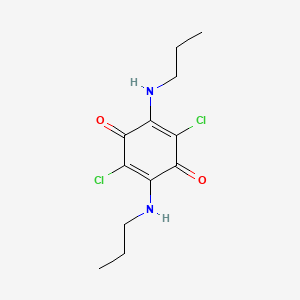
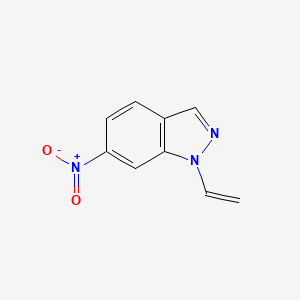
![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
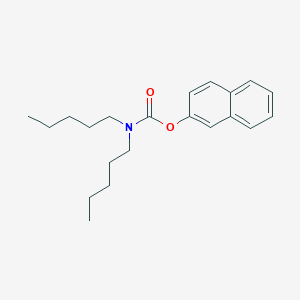
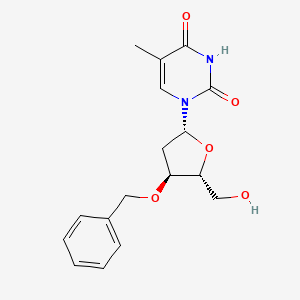
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)
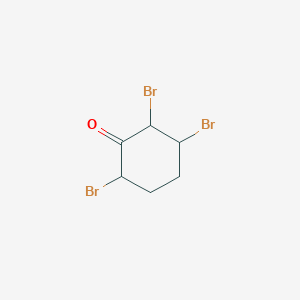

![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)
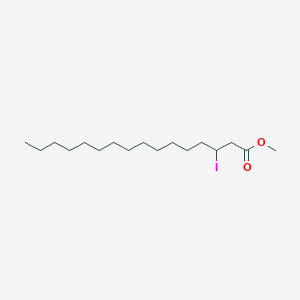
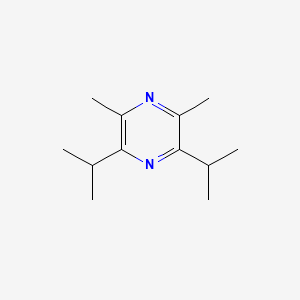
![9H-[1,2]Oxazolo[3,2-B]quinazolin-9-one](/img/structure/B14511815.png)
